Hexadecasilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

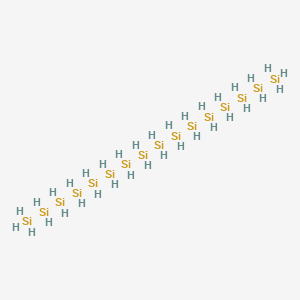

This compound belongs to the class of disilanes, which are characterized by the presence of saturated silicon-silicon (Si-Si) bonds . Disilanes are known for their unique electronic properties, which resemble those of carbon-carbon (C-C) double bonds due to the higher energy level of the highest occupied molecular orbital (HOMO) in Si-Si bonds .

Métodos De Preparación

The synthesis of disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane typically involves the hydrolysis of metal silicides, such as magnesium silicide . This reaction produces a mixture of silanes, including disilane, trisilane, and higher silanes. The reduction of silicon tetrachloride (Si2Cl6) with lithium aluminum hydride (LiAlH4) is another method used to produce disilanes . Industrial production methods often involve the thermal decomposition of silane (SiH4) to generate higher silanes, including disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane .

Análisis De Reacciones Químicas

Hexadecasilane undergoes various chemical reactions, including oxidation, reduction, and substitution . The oxidation of disilanes typically involves the insertion of an oxygen atom into the Si-Si bond, resulting in the formation of siloxanes . Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce lower silanes . Substitution reactions can occur at the silicon atoms, where halogen or alkyl groups replace hydrogen atoms . Common reagents used in these reactions include halogens, alkyl halides, and organometallic compounds . The major products formed from these reactions include siloxanes, lower silanes, and substituted disilanes .

Aplicaciones Científicas De Investigación

Hexadecasilane has numerous scientific research applications due to its unique electronic and photophysical properties . In chemistry, it is used as a building block for the synthesis of complex organosilicon compounds and materials . In biology, disilanes are explored for their potential use in drug delivery systems and as imaging agents . In medicine, they are investigated for their potential therapeutic applications, including as anticancer agents . In industry, disilanes are used in the production of silicon wafers for photovoltaic devices and as precursors for the synthesis of advanced materials with unique electronic and optical properties .

Mecanismo De Acción

The mechanism of action of disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane involves the unique electronic properties of the Si-Si bonds . The higher HOMO energy level of the Si-Si bonds allows for effective electron delocalization throughout the silicon skeleton, resembling the behavior of electrons in a π-conjugated system . The electropositivity of silicon also contributes to the compound’s reactivity and ability to form stable complexes with transition metals .

Comparación Con Compuestos Similares

Hexadecasilane is unique among disilanes due to its extended silicon chain and high molecular weight . Similar compounds include other disilanes such as hexamethyldisilane and trisilane . Compared to these compounds, disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane exhibits enhanced electronic and photophysical properties due to the longer silicon chain and increased σ-electron delocalization . This makes it particularly valuable for applications in optoelectronic materials and advanced photonic devices .

Propiedades

Fórmula molecular |

H34Si16 |

|---|---|

Peso molecular |

483.63 g/mol |

Nombre IUPAC |

disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane |

InChI |

InChI=1S/H34Si16/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

Clave InChI |

SIICUKYNVQSZFS-UHFFFAOYSA-N |

SMILES canónico |

[SiH3][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.